

Application Note: Therapeutic Drug Monitoring of Ronidazole with a Deuterated Standard

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Compound of Interest

Compound Name: Ronidazole-d3

Cat. No.: B135304

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Introduction

Ronidazole is a nitroimidazole antimicrobial agent with potent activity against protozoa and anaerobic bacteria.[1] It is primarily used in veterinary medicine to treat infections such as trichomoniasis in birds and Tritrichomonas foetus in cats.[2] There is also growing interest in its potential application for treating Clostridioides difficile infections in humans. Given the potential for toxicity and the variability in drug exposure among individuals, therapeutic drug monitoring (TDM) of ronidazole is a valuable tool to optimize dosing, ensure efficacy, and minimize adverse effects.

This application note provides a detailed protocol for the quantitative analysis of ronidazole in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard, **ronidazole-d3**. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[3] **Ronidazole-d3** is the ideal internal standard for the quantification of ronidazole.[3]

Experimental Protocols

Materials and Reagents

- Ronidazole analytical standard

- **Ronidazole-d3** internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Water (LC-MS grade)
- Human plasma (drug-free)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Centrifuge tubes
- SPE cartridges (if applicable)

Instrumentation

- Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
- Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 200 μ L of plasma sample in a centrifuge tube, add 20 μ L of the **ronidazole-d3** internal standard working solution.
- Vortex mix for 30 seconds.

- Add 1 mL of ethyl acetate.
- Vortex mix for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex mix for 30 seconds.
- Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 40°C
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

- Ronidazole:m/z 201.2 → 139.8 (quantifier), 201.2 → 55.0 (qualifier)
- **Ronidazole-d3**:m/z 204.2 → 142.8 (or other appropriate transition for the deuterated standard)

Data Presentation

The following tables summarize the typical validation parameters for a quantitative LC-MS/MS method for ronidazole.

Table 1: Linearity and Range

Analyte	Matrix	Calibration Range (ng/mL)	Correlation Coefficient (r ²)
Ronidazole	Plasma	1 - 1000	> 0.99

Table 2: Precision and Accuracy

Analyte	Matrix	Spiked Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Ronidazole	Plasma	5	< 10	< 10	90 - 110
Ronidazole	Plasma	50	< 10	< 10	90 - 110
Ronidazole	Plasma	500	< 10	< 10	90 - 110

Table 3: Limits of Detection and Quantification

Analyte	Matrix	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Ronidazole	Plasma	0.5	1

Clinical Application and Therapeutic Range

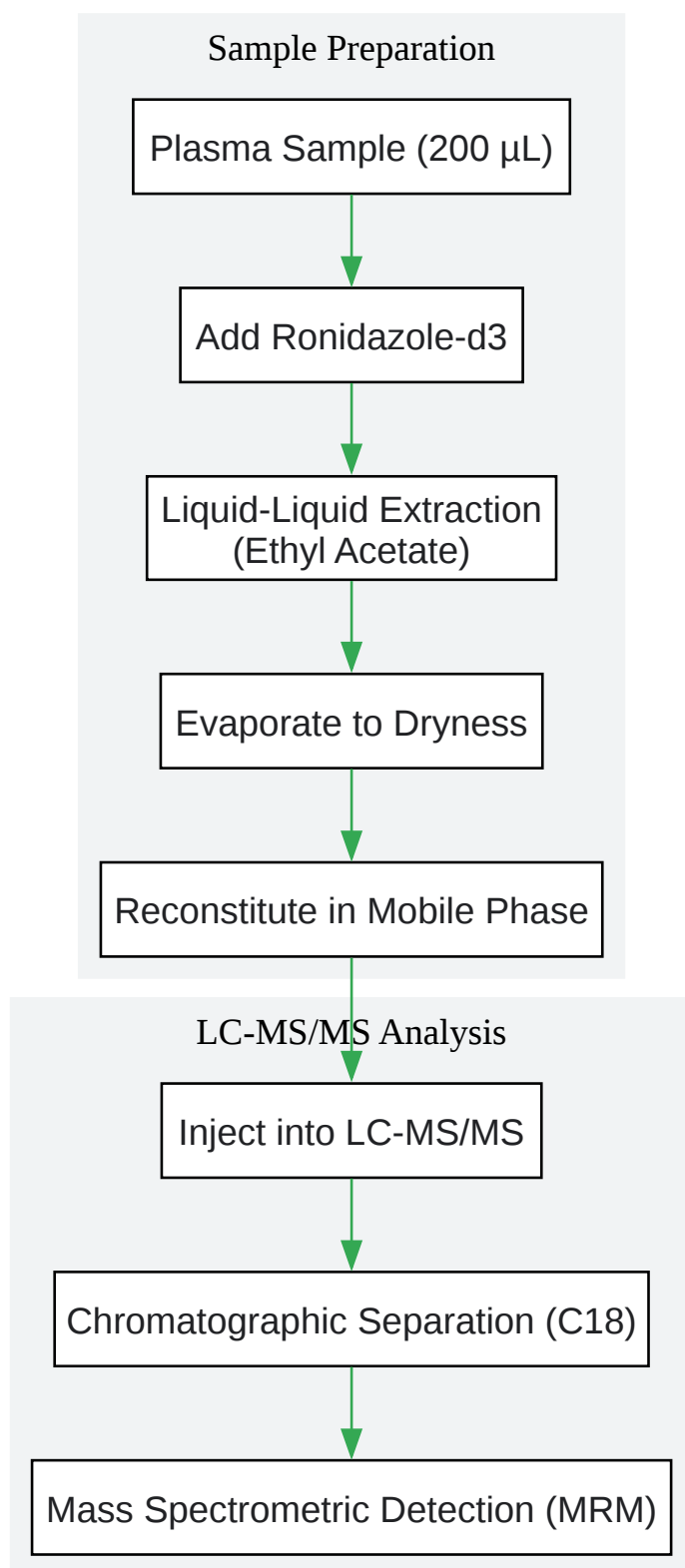
Currently, there is no established therapeutic range for ronidazole in human plasma. Its use in humans is still investigational. Pharmacokinetic studies in cats have shown that oral administration of approximately 30 mg/kg results in peak plasma concentrations (C_{max}) of around 17.1 to 21.6 µg/mL.[2] For the related nitroimidazole, metronidazole, peak serum levels in humans after a 500 mg oral dose are approximately 9.8 µg/mL.[4] TDM can be instrumental in establishing a therapeutic window for ronidazole in human patients by correlating plasma concentrations with clinical efficacy and adverse events in future clinical trials.

Visualizations



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Caption: General workflow for Therapeutic Drug Monitoring (TDM).



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Caption: Detailed experimental workflow for ronidazole analysis.

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